molecular formula C37H32ClF6NO9S2 B1193251 NIR-O2˙–

NIR-O2˙–

Cat. No. B1193251
M. Wt: 848.22
InChI Key: QULNDWQJJFGNMG-HGIIFEICSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-O2˙– is a NIR NIR O2˙– probe which displays superior sensitivity to NIR O2˙– and has the capability to monitor trace amounts of intracellular NIR O2˙– in AKI in vivo.

Scientific Research Applications

1. Near-Infrared Spectroscopy in Wood and Paper Industry

Near-infrared (NIR) spectroscopy is instrumental in the wood and paper industry for assessing both chemical and physical properties. It is especially beneficial in situations where the characteristic cellular structure of wood materials is maintained. In the paper-making process, NIR spectroscopy serves as a vital online measurement technique during process control. This non-destructive method significantly contributes to fundamental and applied research in wood and paper industries (Tsuchikawa, 2007), (Tsuchikawa & Schwanninger, 2013).

2. Quality Assessment in Food and Beverages

NIR spectroscopy has gained prominence in assessing the quality of various food products, including liquid foods. It helps in determining the quality attributes of beverages, dairy products, and oils, offering efficient analysis for the food industry. This technique is crucial for the classification and authentication of liquid foods, ensuring quality control and detection of adulteration (Wang et al., 2017).

3. Applications in Wildlife and Biodiversity Research

NIR spectroscopy plays a significant role in wildlife and biodiversity research, facilitating the cataloging of individual variation essential for ecological and evolutionary analyses. It is applied in taxonomy, physiology, habitat evaluation, and population monitoring. This technology embraces the inherent variation in wildlife systems, contributing to conservation outcomes (Vance et al., 2016).

4. NIR Spectroscopy in Agriculture

NIR spectroscopy, particularly hyperspectral imaging, is increasingly used in crop and plant sciences. It offers a non-destructive, high-throughput method for analyzing various parameters in crops and plants. This method is pivotal for characterizing crops, monitoring growth, and enhancing agricultural practices (Cozzolino & Roberts, 2016).

5. NIR in Pharmaceutical Industry

In the pharmaceutical industry, NIR spectroscopy aids in raw material identification, quality control of solid dosage forms, and process monitoring. Its non-destructive nature and rapid analysis capabilities make it a preferred method for ensuring product quality and safety (Reich, 2005).

6. NIR Spectroscopy in Medical Research

NIR spectroscopy has found applications in medical research, such as in dental and craniofacial research. It supports the development of technologies and methodologies for better dental practices and improved patient care (Pihlstrom & Tabak, 2005).

properties

Product Name

NIR-O2˙–

Molecular Formula

C37H32ClF6NO9S2

Molecular Weight

848.22

IUPAC Name

(E)-7-Chloro-9-(2-(ethoxycarbonyl)phenyl)-6-(((trifluoromethyl)sulfonyl)oxy)-4-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-1,2,3,4-tetrahydroxanthylium Triflate

InChI

InChI=1S/C36H32ClF3NO6S.CHF3O3S/c1-5-45-34(42)23-13-7-6-12-22(23)32-24-14-10-11-21(17-18-31-35(2,3)26-15-8-9-16-28(26)41(31)4)33(24)46-29-20-30(27(37)19-25(29)32)47-48(43,44)36(38,39)40;2-1(3,4)8(5,6)7/h6-9,12-13,15-20H,5,10-11,14H2,1-4H3;(H,5,6,7)/q+1;/p-1/b21-17+,31-18+;

InChI Key

QULNDWQJJFGNMG-HGIIFEICSA-M

SMILES

CC1(C)/C(N(C)C2=C1C=CC=C2)=C\C=C3CCCC4=C/3[O+]=C5C=C(OS(=O)(C(F)(F)F)=O)C(Cl)=CC5=C4C6=CC=CC=C6C(OCC)=O.O=S([O-])(C(F)(F)F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NIR-O2˙–;  NIR O2˙–;  NIRO2˙–

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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